IFN alpha-IFNAR-IN-1 hydrochloride

Description

Properties

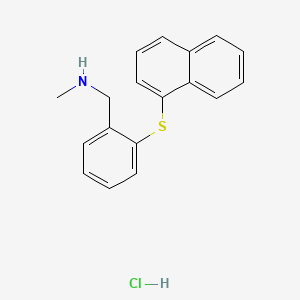

IUPAC Name |

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTESJCPDPNGOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to IFN alpha-IFNAR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

IFN alpha-IFNAR-IN-1 hydrochloride is a synthetic, nonpeptidic, low-molecular-weight molecule that serves as a potent and specific inhibitor of the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the interferon-alpha/beta receptor (IFNAR).[1][2][3][4] By disrupting this initial binding event, the compound effectively blocks the canonical IFN-α signaling cascade, thereby preventing the downstream activation of the JAK/STAT pathway and the subsequent expression of interferon-stimulated genes (ISGs). This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of Type I interferon signaling. Its utility spans basic research in immunology and virology to preclinical studies exploring therapeutic interventions for autoimmune diseases and other conditions driven by excessive IFN-α activity.

Core Compound Information

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Chemical Name | N-methyl-2-(1-naphthalenylthio)-benzenemethanamine, monohydrochloride[5] |

| CAS Number | 2070014-98-9[2][3][4][5][6] |

| Free Base CAS No. | 844882-93-5[1] |

| Molecular Formula | C₁₈H₁₇NS • HCl[5] |

| Molecular Weight | 315.9 g/mol [5] |

| Appearance | White to off-white crystalline solid[4] |

| Purity | ≥98%[5] |

| Solubility | DMSO: 30-100 mg/mL, DMF: 20 mg/mL, H₂O: 16.67 mg/mL (ultrasonication recommended)[5][7][8] |

Mechanism of Action

This compound functions as a direct antagonist of the IFN-α/IFNAR protein-protein interaction.[5][9] It binds to IFN-α with a dissociation constant (Kd) of 4 µM, physically occluding the binding site for the IFNAR receptor complex.[5] This inhibitory action is specific to the IFN-α/IFNAR axis, preventing the dimerization of the IFNAR1 and IFNAR2 receptor subunits, which is the critical first step in initiating the downstream signaling cascade.

// Edges "Inhibitor" -> "IFN-a" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "IFN-a" -> "IFNAR2" [label="Binds"]; "IFNAR2" -> "IFNAR1" [label="Dimerization"];

"IFNAR1" -> "TYK2" [style=invis]; "IFNAR2" -> "JAK1" [style=invis]; {rank=same; "IFNAR1"; "TYK2"} {rank=same; "IFNAR2"; "JAK1"} "TYK2" -> "JAK1" [style=invis];

"IFNAR1" -> "STAT1" [label="Phosphorylation"]; "IFNAR2" -> "STAT2" [label="Phosphorylation"]; "JAK1" -> "STAT2" [style=dashed, arrowhead=open]; "TYK2" -> "STAT1" [style=dashed, arrowhead=open];

"STAT1" -> "pSTAT1"; "STAT2" -> "pSTAT2";

"pSTAT1" -> "ISGF3"; "pSTAT2" -> "ISGF3"; "IRF9" -> "ISGF3";

"ISGF3" -> "ISRE" [label="Translocation &\nBinding"]; "ISRE" -> "ISGs" [label="Gene Transcription"]; } caption: IFN-α/IFNAR Signaling Pathway Inhibition.

Biological Activity and Quantitative Data

The primary biological effect of this compound is the dose-dependent inhibition of IFN-α-mediated cellular responses. This has been demonstrated in various experimental systems, most notably in murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs).

| Parameter | Cell Type/System | Stimulus | Value |

| IC₅₀ | Murine BM-pDCs | Modified Vaccinia virus Ankara (MVA) | 2-8 µM[1][2][3][4][6][7][9][10] |

| K_d_ | IFN-α binding | In vitro | 4 µM[5] |

| Inhibition | Murine BM-pDCs | Vesicular Stomatitis Virus (VSV) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |

| Inhibition | Murine BM-pDCs | CpG 2216 (TLR9 agonist) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |

| Inhibition | Murine BM-pDCs | Poly(I:C) (TLR3 agonist) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to characterize the activity of this compound.

Generation of Murine Bone Marrow-Derived pDCs

This protocol describes the generation of Flt3-L-differentiated pDCs from murine bone marrow.

-

Bone Marrow Isolation:

-

Euthanize a C57BL/6 mouse according to institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femurs and tibias, carefully removing all muscle and connective tissue.

-

In a sterile hood, cut both ends of the bones and flush the marrow into a petri dish containing RPMI-1640 medium using a 27G needle and syringe.

-

Create a single-cell suspension by gently pipetting.

-

-

Cell Culture:

-

Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Resuspend the pellet in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, L-glutamine, and 200 ng/mL Flt3-L.

-

Culture the cells at a density of 1.5 x 10⁶ cells/mL in non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO₂ atmosphere for 8 days.

-

On day 4, add fresh medium containing Flt3-L.

-

-

pDC Enrichment (Optional):

-

Harvest non-adherent cells on day 8.

-

pDCs can be enriched using magnetic-activated cell sorting (MACS) with anti-B220 or anti-mPDCA-1 microbeads.

-

Inhibition of MVA-Induced IFN-α Production Assay

This assay quantifies the inhibitory effect of this compound on virus-induced IFN-α secretion.

-

Cell Plating:

-

Plate the generated BM-pDCs (approximately 1 x 10⁵ cells/well) in a 96-well plate.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

Viral Infection:

-

Infect the cells with Modified Vaccinia virus Ankara (MVA) at a Multiplicity of Infection (MOI) of 10.

-

Include uninfected and infected (no inhibitor) controls.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 22-24 hours at 37°C.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

IFN-α Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for murine IFN-α overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours.

-

Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody for murine IFN-α. Incubate for 1 hour.

-

Wash and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash and add TMB substrate. Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the concentration of IFN-α in each sample based on the standard curve and determine the IC₅₀ of the inhibitor.

-

// Edges "BM_Isolation" -> "BMDC_Culture"; "BMDC_Culture" -> "pDC_Harvest"; "pDC_Harvest" -> "Plate_Cells"; "Plate_Cells" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Infect_MVA"; "Infect_MVA" -> "Incubate"; "Incubate" -> "Collect_Supernatant"; "Collect_Supernatant" -> "ELISA"; "ELISA" -> "IC50"; } caption: Workflow for MVA-Induced IFN-α Inhibition Assay.

Conclusion

This compound is a well-characterized and specific inhibitor of the IFN-α signaling pathway. Its defined mechanism of action and quantifiable biological activity make it an indispensable research tool. The experimental protocols provided herein offer a robust framework for its application in cell-based assays to further elucidate the complex roles of Type I interferons in health and disease. Researchers and drug development professionals can leverage this compound to validate the IFN-α pathway as a therapeutic target and to screen for novel modulators of this critical immune signaling cascade.

References

- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 3. BMDC isolation protocol - mouse [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Generation of Murine Plasmacytoid Dendritic Cells from Common Lymphoid Progenitors using the AC-6 Feeder System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. med.virginia.edu [med.virginia.edu]

- 10. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of IFN alpha-IFNAR-IN-1 Hydrochloride

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of IFN alpha-IFNAR-IN-1 hydrochloride, a notable inhibitor of the interferon-α (IFN-α) and its receptor (IFNAR) interaction. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of IFN alpha-IFNAR-IN-1

IFN alpha-IFNAR-IN-1 was identified through a sophisticated structure-based virtual screening approach.[1] This computational method is instrumental in modern drug discovery for identifying small molecule inhibitors of protein-protein interactions, which are often considered challenging drug targets.

The discovery workflow involved the following key stages:

-

Target Identification: The interaction between IFN-α and its cell surface receptor, IFNAR, was identified as a critical node in the type I interferon signaling pathway.

-

Virtual Screening: A large chemical library was computationally screened against the crystal structure of the IFN-α/IFNAR complex to identify compounds with the potential to bind to the interface and disrupt the interaction.

-

Hit Identification and Optimization: Promising candidates from the virtual screen were then subjected to experimental validation to confirm their inhibitory activity. IFN alpha-IFNAR-IN-1 emerged as a potent and specific inhibitor.

Synthesis of this compound

IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight molecule.[1] While the detailed, step-by-step synthesis protocol for the hydrochloride salt is not publicly available in the primary literature, a general synthetic route can be proposed based on its chemical structure: N-(dibenzo[b,d]thiophen-2-yl)-N-methyl-2-(methylamino)acetamide hydrochloride.

The synthesis would likely involve the coupling of a dibenzothiophene amine precursor with a suitable N-methylated amino acid derivative, followed by conversion to the hydrochloride salt. The hydrochloride salt form typically offers improved water solubility and stability compared to the free base.[2]

Mechanism of Action

IFN alpha-IFNAR-IN-1 exerts its inhibitory effect by directly interfering with the binding of IFN-α to its receptor, IFNAR.[1][3] This disruption blocks the initiation of the downstream signaling cascade, which is crucial for the biological effects of type I interferons.

The type I interferon signaling pathway is initiated when IFN-α binds to the IFNAR complex, which consists of two subunits, IFNAR1 and IFNAR2. This binding event leads to the activation of receptor-associated Janus kinases (JAKs), specifically TYK2 and JAK1. The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 dimerize and, along with IRF9, form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory responses.

By blocking the initial IFN-α/IFNAR interaction, IFN alpha-IFNAR-IN-1 effectively prevents the activation of this entire cascade.

Quantitative Data

The following table summarizes the key quantitative data reported for IFN alpha-IFNAR-IN-1.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 2-8 µM | Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Concentration required to inhibit 50% of the Modified Vaccinia virus Ankara (MVA)-induced IFN-α response.[1][2][3][4][5] |

| Kd | 4 µM | Surface Plasmon Resonance (SPR) | Dissociation constant for the binding of the inhibitor to IFN-α.[6] |

Experimental Protocols

Detailed experimental protocols from the primary discovery publication are not fully available. However, based on standard methodologies, the following sections outline the likely procedures for the key assays used to characterize IFN alpha-IFNAR-IN-1.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time. This assay would have been used to determine the binding affinity (Kd) of IFN alpha-IFNAR-IN-1 to IFN-α.

Objective: To quantify the binding affinity of IFN alpha-IFNAR-IN-1 to human IFN-α.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human IFN-α (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject recombinant human IFN-α at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 50 µM).

-

Inject the different concentrations of the analyte over the immobilized IFN-α surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ligand).

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Inhibition of MVA-Induced IFN-α Response in Murine pDCs

This cell-based functional assay is used to measure the ability of the inhibitor to block the production of IFN-α in response to a viral stimulus.

Objective: To determine the IC50 value of this compound for the inhibition of MVA-induced IFN-α production.

Materials:

-

Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs)

-

Modified Vaccinia virus Ankara (MVA)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

ELISA kit for murine IFN-α

Procedure:

-

Cell Seeding:

-

Seed murine BM-pDCs in a 96-well plate at a density of approximately 1 x 105 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the different concentrations of the inhibitor to the cells and pre-incubate for 1-2 hours.

-

-

Viral Stimulation:

-

Infect the cells with MVA at a predetermined multiplicity of infection (MOI) to induce a robust IFN-α response.

-

Include control wells with cells only, cells with MVA only, and cells with inhibitor only.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

-

-

IFN-α Quantification:

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of IFN-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IFN-α concentration against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Conclusion

This compound is a significant tool compound for studying the type I interferon signaling pathway. Its discovery through structure-based virtual screening highlights the power of computational methods in modern drug discovery. While detailed synthesis and experimental protocols from the original publication remain proprietary, the information provided in this guide offers a robust framework for researchers working with this and similar molecules. The well-characterized inhibitory activity and mechanism of action make IFN alpha-IFNAR-IN-1 a valuable asset for investigating the roles of IFN-α signaling in various physiological and pathological processes.

References

- 1. Immunosuppressive small molecule discovered by structure-based virtual screening for inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural linkage between ligand discrimination and receptor activation by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. Modified Vaccinia Virus Ankara Triggers Type I IFN Production in Murine Conventional Dendritic Cells via a cGAS/STING-Mediated Cytosolic DNA-Sensing Pathway | PLOS Pathogens [journals.plos.org]

- 6. Modified vaccinia virus Ankara triggers type I IFN production in murine conventional dendritic cells via a cGAS/STING-mediated cytosolic DNA-sensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: IFN alpha-IFNAR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor of the interferon-alpha (IFN-α) and interferon-alpha/beta receptor (IFNAR) protein-protein interaction. This document details its target binding affinity, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

This compound is a nonpeptidic, low-molecular-weight compound that directly targets the interaction between IFN-α and its cell surface receptor, IFNAR. By disrupting this binding, the inhibitor effectively blocks the initiation of the IFN-α signaling cascade, a critical pathway in the innate immune response. This inhibitory action leads to immunosuppressive effects, making it a valuable tool for studying the physiological and pathological roles of type I interferon signaling.[1][2]

Quantitative Binding Affinity Data

The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the IFN-α response by 50%.

| Compound | Parameter | Value | Cell System | Assay Description |

| This compound | IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α secretion |

Signaling Pathway

IFN-α binding to the IFNAR complex, composed of IFNAR1 and IFNAR2 subunits, triggers a phosphorylation cascade mediated by Janus kinases (JAK1 and Tyk2).[1][3] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[1][3] This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, inducing the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory effects. This compound blocks the initial step of this pathway.

Caption: IFN-alpha signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of IC50 for Inhibition of MVA-Induced IFN-α Secretion

The following is a representative protocol for determining the IC50 value of this compound, based on standard methodologies for measuring cytokine secretion from primary immune cells.

1. Preparation of Murine Bone Marrow-Derived Plasmacytoid Dendritic Cells (BM-pDCs):

-

Bone marrow cells are harvested from the femurs and tibias of mice.

-

Red blood cells are lysed using a suitable lysis buffer.

-

The remaining cells are cultured in complete RPMI-1640 medium supplemented with Flt3-L (Fms-like tyrosine kinase 3 ligand) to promote the differentiation of pDCs.

-

After 7-9 days of culture, pDCs are isolated from the mixed cell population using magnetic-activated cell sorting (MACS) with antibodies specific for pDC surface markers (e.g., CD11c, B220, and PDCA-1).

2. Cell Stimulation and Inhibitor Treatment:

-

Isolated BM-pDCs are seeded in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The cells are pre-incubated with the various concentrations of the inhibitor for 1-2 hours.

-

Following pre-incubation, the cells are stimulated with Modified Vaccinia virus Ankara (MVA) at a multiplicity of infection (MOI) of 10 to induce IFN-α production.

-

A positive control (MVA stimulation without inhibitor) and a negative control (no MVA stimulation) are included.

-

The plates are incubated for 22-24 hours at 37°C in a humidified CO2 incubator.

3. Measurement of IFN-α Concentration by ELISA:

-

After incubation, the cell culture supernatants are collected by centrifugation.

-

The concentration of IFN-α in the supernatants is quantified using a commercial mouse IFN-α ELISA kit, following the manufacturer's instructions.

-

Briefly, the supernatant is added to a microplate pre-coated with an IFN-α capture antibody.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, and the colorimetric change is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

A standard curve is generated using recombinant mouse IFN-α of known concentrations to determine the IFN-α concentration in the experimental samples.

4. IC50 Calculation:

-

The percentage of inhibition of IFN-α secretion is calculated for each inhibitor concentration relative to the positive control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Based Virtual Screening for Inhibitor Discovery

The discovery of this compound was facilitated by a structure-based virtual screening approach designed to identify small molecules that could disrupt the IFN-α/IFNAR protein-protein interaction. The general workflow for such a process is outlined below.

Caption: A generalized workflow for the discovery of protein-protein interaction inhibitors via structure-based virtual screening.

1. Target Preparation:

-

A high-resolution 3D structure of the protein-protein interaction complex (IFN-α bound to IFNAR) is obtained, typically from a public database like the Protein Data Bank (PDB).

-

The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the atoms.

-

The binding site at the interface of the two proteins is defined.

2. Ligand Library Preparation:

-

A large library of small molecule compounds is prepared. This can be a commercial library or a custom-designed virtual library.

-

The 3D structures of the compounds are generated and optimized.

3. Molecular Docking:

-

A molecular docking program is used to computationally place each compound from the library into the defined binding site on the protein target.

-

The program samples a wide range of conformations and orientations for each compound and scores them based on their predicted binding affinity.

4. Scoring and Ranking:

-

The docked compounds are ranked based on the scores assigned by the docking program. These scores are typically an estimation of the binding free energy.

-

The top-ranking compounds, which are predicted to have the highest affinity for the target, are selected for further analysis.

5. Hit Selection and Experimental Validation:

-

The selected "hits" are visually inspected for favorable interactions with key residues at the protein-protein interface.

-

The most promising candidates are then acquired or synthesized and tested in a relevant biological assay (such as the IFN-α secretion assay described above) to confirm their inhibitory activity.

6. Lead Optimization:

-

Compounds that show significant activity in the experimental validation are considered "leads."

-

These leads can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to IFN alpha-IFNAR-IN-1 Hydrochloride for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor of the interferon-alpha (IFN-α) and interferon-alpha/beta receptor (IFNAR) interaction. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in immunology research. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical use.

Introduction

Type I interferons (IFNs), particularly IFN-α, are pleiotropic cytokines that play a critical role in the innate immune response to viral infections and in the modulation of adaptive immunity.[1] The biological effects of IFN-α are mediated through its binding to the IFNAR complex, which consists of two subunits, IFNAR1 and IFNAR2.[1] This interaction triggers a downstream signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to the expression of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.[1]

Dysregulation of the IFN-α pathway is implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE), where chronic overproduction of IFN-α contributes to tissue damage. Consequently, the IFN-α/IFNAR axis represents a key therapeutic target. This compound is a nonpeptidic, low-molecular-weight compound that directly inhibits the protein-protein interaction between IFN-α and IFNAR, offering a valuable tool for investigating the physiological and pathological roles of IFN-α signaling.[2][3]

Mechanism of Action

This compound functions as a direct antagonist of the IFN-α/IFNAR interaction.[2] By binding to IFN-α, it sterically hinders the cytokine from engaging with its receptor, IFNAR. This blockade prevents the initiation of the downstream signaling cascade, thereby inhibiting the biological activities of IFN-α.[2] The primary mechanism is the disruption of the initial step in the signaling pathway, making it a highly specific tool for studying IFN-α-mediated effects.

Signaling Pathway

The binding of IFN-α to the IFNAR complex induces a conformational change that leads to the activation of receptor-associated tyrosine kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2. These phosphorylated sites serve as docking stations for the recruitment of STAT1 and STAT2 proteins. Upon recruitment, STAT1 and STAT2 are themselves phosphorylated by the JAK kinases. Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form the ISGF3 (IFN-stimulated gene factor 3) complex. This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of target genes, thereby inducing the transcription of hundreds of ISGs. This compound prevents this entire cascade from occurring by blocking the initial ligand-receptor interaction.

Quantitative Data

| Parameter | Value | Cell Type | Assay Conditions | Reference(s) |

| IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α production. | [2],[3],[4] |

| Inhibitory Concentration | 18 µM | Murine bone-marrow-derived pDCs | Specifically inhibits MVA-induced IFN-α responses after 24 hours of incubation. | [5] |

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for studying the effects of this compound.

Generation of Murine Bone Marrow-Derived Plasmacytoid Dendritic Cells (pDCs)

This protocol describes the differentiation of pDCs from murine bone marrow using Flt3-ligand (Flt3L).

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, 50 µM β-mercaptoethanol)

-

Recombinant murine Flt3L (100 ng/mL)

-

ACK lysis buffer

-

70 µm cell strainer

Procedure:

-

Euthanize mice and sterilize hind legs with 70% ethanol.

-

Dissect femurs and tibias and remove surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.

-

Create a single-cell suspension by gently passing the marrow through the needle several times.

-

Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.

-

Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add complete RPMI-1640 medium to neutralize the ACK buffer and centrifuge again.

-

Resuspend the cell pellet in complete RPMI-1640 medium and pass through a 70 µm cell strainer.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 100 ng/mL Flt3L.

-

Culture the cells for 7-9 days at 37°C and 5% CO2. Add fresh medium with Flt3L every 3 days.

-

After 7-9 days, harvest the non-adherent and loosely adherent cells, which are enriched for pDCs.

Inhibition of MVA-Induced IFN-α Production in pDCs

This protocol details the procedure to assess the inhibitory effect of this compound on virus-induced IFN-α secretion.

Materials:

-

Differentiated murine pDCs (from Protocol 4.1)

-

Modified Vaccinia virus Ankara (MVA)

-

This compound (stock solution in DMSO)

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

Mouse IFN-α ELISA kit

Procedure:

-

Seed the pDCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

-

Pre-incubate the cells with the desired concentrations of the inhibitor for 1-2 hours at 37°C.

-

Infect the cells with MVA at a Multiplicity of Infection (MOI) of 1.

-

Include appropriate controls: uninfected cells, infected cells with vehicle (DMSO), and a positive control for IFN-α induction (e.g., CpG ODN).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

-

Collect the supernatants and measure the IFN-α concentration using a mouse IFN-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the IFN-α concentration against the inhibitor concentration.

Assessment of IL-12 Production upon TLR9 Stimulation

This protocol is for evaluating the effect of the inhibitor on the production of IL-12, a cytokine that may be modulated by IFN-α signaling.

Materials:

-

Differentiated murine pDCs (from Protocol 4.1)

-

CpG oligodeoxynucleotides (CpG ODN, e.g., CpG 2216)

-

This compound

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

Mouse IL-12p70 ELISA kit

Procedure:

-

Seed pDCs in a 96-well plate as described in Protocol 4.2.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with an optimal concentration of CpG ODN (e.g., 1 µM).

-

Include controls: unstimulated cells, cells stimulated with CpG ODN in the presence of vehicle.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Collect the supernatants and measure the IL-12p70 concentration using a mouse IL-12p70 ELISA kit following the manufacturer's protocol.

Experimental and Logical Workflows

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a novel inhibitor of the IFN-α/IFNAR pathway.

Logical Relationship in a Cellular Assay

This diagram shows the logical steps and relationships in a typical cell-based assay to test the efficacy of this compound.

References

An In-Depth Technical Guide to the Immunosuppressive Activity of IFN alpha-IFNAR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

IFN alpha-IFNAR-IN-1 hydrochloride is a synthetic, non-peptidic small molecule inhibitor with demonstrated immunosuppressive properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of its mechanism of action, available quantitative data on its bioactivity, and relevant experimental methodologies. The information presented herein is intended to support researchers and professionals in the fields of immunology and drug development in their evaluation and potential application of this compound.

Mechanism of Action

This compound exerts its immunosuppressive effects by directly targeting the initial step of the type I interferon (IFN) signaling cascade.[4][5] Specifically, it inhibits the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the type I interferon-alpha/beta receptor (IFNAR).[1][2][3][4][5] By blocking this binding, the inhibitor prevents the subsequent activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade for initiating innate and adaptive immune responses.[6] The disruption of IFN-α signaling leads to a downstream reduction in the production of pro-inflammatory cytokines, thereby mediating its immunosuppressive activity.[4][5]

Signaling Pathway Diagram

Caption: IFN-α signaling pathway and the inhibitory action of IFN alpha-IFNAR-IN-1 HCl.

Quantitative Data

The available quantitative data for this compound primarily originates from in vitro studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Bioactivity

| Parameter | Value | Cell Type | Assay Conditions | Reference(s) |

| IC50 | 2-8 µM | Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α response. | [1][2][3][4] |

| Kd | 4 µM | N/A | Binding affinity to IFN-α. | [5] |

| Effective Concentration | 18 µM | Murine BM-pDCs | Inhibition of virus-induced (MVA and Vesicular Stomatitis Virus - VSV) IFN-α and IL-12 production. | [5] |

Table 2: Inhibitory Activity on Cytokine Production in Murine BM-pDCs

| Stimulus | Cytokine Inhibited | Concentration of Inhibitor | Notes | Reference(s) |

| Modified Vaccinia virus Ankara (MVA) | IFN-α, IL-12 | 18 µM | Specific inhibition of IFN-α response. | [4][5] |

| Vesicular Stomatitis Virus (VSV) | IFN-α, IL-12 | 18 µM | [5] | |

| CpG2216 (TLR9 agonist) | IFN-α | Not specified | Total IL-12 production was notably less affected. | [4][5] |

| poly(I:C) (TLR3 agonist) | IFN-α | Not specified | Total IL-12 production was notably less affected. | [4][5] |

Note: There is currently no publicly available quantitative data on the in vivo immunosuppressive activity of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. The following methodologies are based on the available literature and standard immunological assays.

In Vitro Inhibition of IFN-α Production in Murine BM-pDCs

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IFN-α production in bone marrow-derived plasmacytoid dendritic cells.

A. Generation of Murine Bone Marrow-Derived pDCs:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 100 ng/mL Flt3-L.

-

Incubate the cells for 7-9 days to allow for the differentiation of pDCs.

B. Inhibition Assay:

-

Plate the differentiated BM-pDCs in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., a serial dilution from 0.1 to 50 µM) for 1-2 hours.

-

Stimulate the cells with an IFN-α-inducing agent, such as MVA, VSV, CpG ODNs, or poly(I:C).

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IFN-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine IFN-α.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

Caption: Workflow for in vitro inhibition of IFN-α production.

In Vivo Studies

To date, there is a lack of published in vivo studies detailing the immunosuppressive activity, pharmacokinetics, or efficacy of this compound in animal models. Further research is required to establish its in vivo profile.

Conclusion

This compound is a valuable research tool for studying the biological roles of the type I interferon pathway. Its specific mechanism of action, by inhibiting the IFN-α/IFNAR interaction, allows for the targeted investigation of IFN-α-mediated immune responses. The provided quantitative data from in vitro studies demonstrates its potency in inhibiting IFN-α production in murine pDCs. However, the absence of in vivo data represents a significant knowledge gap that needs to be addressed in future studies to fully understand the therapeutic potential of this compound. Researchers are encouraged to use the information in this guide as a foundation for designing further in vitro and in vivo experiments to explore the full range of its immunosuppressive activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blocking type I interferon signaling enhances T cell recovery and reduces HIV-1 reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IFN-α | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. IFN-α/IFNAR-IN-1 hydrochloride|CAS 2070014-98-9 (free base: 844882-93-5)|DC Chemicals [dcchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: IFN alpha-IFNAR-IN-1 Hydrochloride in Virology Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor of the Type I interferon (IFN) pathway, and its application in virology research.

Core Concept: Mechanism of Action

This compound is a non-peptidic, low-molecular-weight compound that functions as a potent and specific inhibitor of the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the Type I interferon-alpha/beta receptor (IFNAR).[1][2][3][4][5][6][7] By physically binding to IFN-α, the inhibitor prevents it from engaging with IFNAR, thereby blocking the initiation of the downstream signaling cascade.[8] This targeted disruption of the IFN-α/IFNAR axis makes it a valuable tool for dissecting the role of Type I IFN signaling in viral infections and for the development of novel antiviral and immunomodulatory therapies.

Signaling Pathway of IFN-α and Inhibition by this compound

The binding of IFN-α to the IFNAR1 and IFNAR2 subunits of the IFNAR complex triggers a conformational change that activates the receptor-associated Janus kinases (JAKs), namely TYK2 and JAK1. These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. This phosphorylation event creates docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2. Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by the JAKs. The phosphorylated STAT1 and STAT2 dimerize and associate with IFN regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex. ISGF3 then translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs). The protein products of these ISGs mediate a wide range of antiviral effects, including the inhibition of viral replication, the induction of apoptosis in infected cells, and the modulation of the innate and adaptive immune responses.

This compound acts at the very beginning of this cascade by preventing the initial binding of IFN-α to IFNAR, thus abrogating all subsequent downstream signaling events.

Caption: IFN-α signaling and the inhibitory action of this compound.

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Type | Assay/Stimulus | Reference |

| IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α production | [1][4][5][6][7] |

| Kd | 4 µM | N/A (Biochemical Assay) | Binding affinity to IFN-α | [8] |

| Effective Concentration | 18 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of MVA- or Vesicular Stomatitis Virus (VSV)-induced IFN-α and IL-12 production | [8] |

Experimental Protocols & Workflow

While detailed, step-by-step protocols from the original research are not publicly available, this section outlines a general experimental workflow for assessing the antiviral activity of this compound in a virology setting, based on the available information.

General Experimental Workflow for In Vitro Antiviral Assay

Caption: A generalized experimental workflow for virology studies.

Key Methodologies

1. Cell Culture:

-

Cell Type: Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) are a key cell type mentioned in the literature for studying IFN-α responses to viral infection.

-

Culture Conditions: Standard cell culture conditions appropriate for the chosen cell line should be maintained.

2. Inhibitor Preparation and Treatment:

-

Solubilization: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Working Concentrations: The stock solution is then diluted in cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to include a vehicle control (DMSO alone) to account for any effects of the solvent.

3. Virus Infection:

-

Viruses: Modified Vaccinia virus Ankara (MVA) and Vesicular Stomatitis Virus (VSV) have been used in studies with this inhibitor.

-

Infection Protocol: Cells are infected with the virus at a specific multiplicity of infection (MOI). The infection period can vary depending on the virus and cell type.

4. Measurement of IFN-α Production:

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the amount of IFN-α secreted into the cell culture supernatant.

5. Determination of Antiviral Activity:

-

Plaque Assay: A plaque assay can be used to determine the titer of infectious virus in the supernatant of treated and untreated cells. A reduction in plaque formation indicates antiviral activity.

-

qRT-PCR: Quantitative reverse transcription PCR can be used to measure the levels of viral RNA within the cells, providing another measure of viral replication.

6. Assessment of Cytokine Production:

-

Multiplex Immunoassay (Luminex) or ELISA: These assays can be used to measure the levels of other cytokines, such as IL-12, in the cell culture supernatant to assess the broader immunomodulatory effects of the inhibitor.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the intricate role of the Type I interferon pathway in virology. Its specific mechanism of action allows for the precise dissection of IFN-α-mediated antiviral responses. The available data demonstrates its efficacy in inhibiting virus-induced IFN-α production in vitro.

Future research in virology utilizing this inhibitor could focus on:

-

Broadening the Viral Scope: Evaluating its efficacy against a wider range of viruses, including clinically relevant human pathogens.

-

In Vivo Studies: Assessing its therapeutic potential in animal models of viral diseases.

-

Combination Therapies: Investigating its synergistic effects when used in combination with other antiviral agents.

-

Exploring Downstream Effects: Delving deeper into the specific ISGs and cellular pathways affected by the inhibition of IFN-α signaling during different viral infections.

By employing the methodologies and understanding the principles outlined in this guide, researchers can effectively utilize this compound to advance our understanding of virology and immunology, and potentially contribute to the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Computational approaches for the design of modulators targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publications – Computer-Assisted Drug Design | ETH Zurich [cadd.ethz.ch]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. IFN-α/IFNAR-IN-1 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for IFN alpha-IFNAR-IN-1 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-alpha (IFN-α) plays a critical role in the innate immune response to viral infections. It signals through the Type I IFN receptor (IFNAR) complex, which is composed of IFNAR1 and IFNAR2 subunits.[1][2] This interaction triggers a downstream signaling cascade, primarily through the JAK/STAT pathway, leading to the transcriptional upregulation of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[3][4][5][6][7] Dysregulation of the IFN-α pathway is implicated in various autoimmune diseases.

IFN alpha-IFNAR-IN-1 hydrochloride is a non-peptidic, small-molecule inhibitor that potently disrupts the protein-protein interaction between IFN-α and IFNAR.[8][9][10] By blocking this initial binding event, the inhibitor effectively abrogates the downstream signaling cascade. These application notes provide detailed in vitro assay protocols to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound directly inhibits the binding of IFN-α to its receptor, IFNAR. This prevents the subsequent activation of the JAK/STAT signaling pathway, thereby inhibiting the expression of antiviral and immunomodulatory genes. The inhibitor has been shown to suppress IFN-α responses induced by viral stimuli.[8][9][10]

References

- 1. Mouse IL-12 p40 ELISA Set [bdbiosciences.com]

- 2. documents.thermofisher.cn [documents.thermofisher.cn]

- 3. biorxiv.org [biorxiv.org]

- 4. biogot.com [biogot.com]

- 5. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. data.starklab.org [data.starklab.org]

- 9. Mouse IL-12 p40 Allele-specific Quantikine ELISA Kt M1240: R&D Systems [rndsystems.com]

- 10. In Vitro Generation of Murine Plasmacytoid Dendritic Cells from Common Lymphoid Progenitors using the AC-6 Feeder System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Targeting IFNAR Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays designed to identify and characterize inhibitors of the Type I Interferon (IFN) signaling pathway, mediated by the Interferon-α/β receptor (IFNAR).

Introduction

Type I interferons (IFN-α and IFN-β) are critical cytokines in the innate immune response, particularly against viral infections. They signal through a heterodimeric receptor complex composed of IFNAR1 and IFNAR2 subunits.[1][2] This signaling cascade, primarily mediated by the JAK/STAT pathway, leads to the transcriptional induction of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state within the cell.[3][4][5] However, dysregulated or chronic Type I IFN signaling is implicated in the pathogenesis of various autoimmune diseases. Consequently, the development of therapeutic agents that inhibit IFNAR signaling is an area of intense research.

This document outlines three robust cell-based assays to screen for and characterize IFNAR inhibitors: a STAT1 Phosphorylation Assay, an Interferon-Stimulated Response Element (ISRE) Reporter Gene Assay, and a Viral Cytopathic Effect (CPE) Inhibition Assay.

IFNAR Signaling Pathway

Upon ligand binding, IFNAR1 and IFNAR2 dimerize, leading to the activation of receptor-associated Janus kinases (JAKs), namely TYK2 and JAK1.[2][6] These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] STAT1 and STAT2 are recruited, phosphorylated by the activated JAKs, and subsequently heterodimerize.[6][8] This pSTAT1/pSTAT2 heterodimer associates with Interferon Regulatory Factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[1][3] ISGF3 translocates to the nucleus and binds to ISRE sequences in the promoters of ISGs, driving their transcription and leading to the production of antiviral and immunomodulatory proteins.[1][3]

Experimental Workflow for Screening IFNAR Inhibitors

The general workflow for identifying and characterizing IFNAR inhibitors involves a primary screen to identify potential hits, followed by secondary and tertiary assays to confirm activity and determine potency.

Data Presentation: Comparative Analysis of IFNAR Inhibition Assays

The following table summarizes typical quantitative data obtained from the described assays for a hypothetical IFNAR inhibitor.

| Assay Type | Readout | Key Parameter | Example Value (Test Compound) | Positive Control (e.g., Ruxolitinib) |

| STAT1 Phosphorylation | pSTAT1 Levels (Flow Cytometry) | IC50 | 50 nM | 10 nM |

| ISRE Reporter Gene | Luciferase Activity | IC50 | 75 nM | 15 nM |

| Antiviral (CPE) Assay | Inhibition of Viral CPE | EC50 | 100 nM | 25 nM |

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are crucial for quantifying the potency of an inhibitor.[9][10] The specific values can vary depending on the cell type and assay conditions.[11]

Experimental Protocols

STAT1 Phosphorylation Assay by Flow Cytometry

This assay directly measures the inhibition of a key proximal event in the IFNAR signaling cascade: the phosphorylation of STAT1.

Materials:

-

Human cell line expressing IFNAR (e.g., A549, PBMCs)

-

Recombinant human IFN-α or IFN-β

-

Test inhibitor compounds

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Alexa Fluor® 488-conjugated anti-pSTAT1 (Tyr701) antibody

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

Protocol:

-

Cell Seeding: Seed 2 x 10^5 cells per well in a 96-well U-bottom plate.

-

Compound Treatment: Pretreat cells with a serial dilution of the test inhibitor or control compound for 1 hour at 37°C.[12]

-

IFN Stimulation: Stimulate the cells with a pre-determined EC80 concentration of IFN-α (e.g., 1000 U/mL) for 15-30 minutes at 37°C.[7][13]

-

Fixation: Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with FACS buffer, then permeabilize by resuspending in Permeabilization Buffer and incubating for 30 minutes on ice.

-

Staining: Wash the cells and then stain with the anti-pSTAT1 antibody for 60 minutes at room temperature, protected from light.[13]

-

Data Acquisition: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on the cell population and quantify the median fluorescence intensity (MFI) of the pSTAT1 signal. Calculate the percent inhibition relative to the IFN-stimulated control and determine the IC50 value using a non-linear regression curve fit.

ISRE Reporter Gene Assay

This assay measures the transcriptional activity of the ISGF3 complex, providing a robust readout of the entire upstream signaling cascade.

Materials:

-

HEK293T or other suitable cells stably transfected with an ISRE-driven reporter construct (e.g., luciferase or GFP).[14][15]

-

Recombinant human IFN-α or IFN-β

-

Test inhibitor compounds

-

Cell culture medium

-

Luciferase assay reagent (if using a luciferase reporter)

-

96-well white, clear-bottom plates

Protocol:

-

Cell Seeding: Seed 5 x 10^4 reporter cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor or control compound. Incubate for 1 hour at 37°C.

-

IFN Stimulation: Add a pre-determined EC80 concentration of IFN-α to each well and incubate for 18-24 hours at 37°C.[12]

-

Signal Detection:

-

Analysis: Normalize the reporter signal to a control (e.g., untreated cells). Calculate the percent inhibition relative to the IFN-stimulated control and determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This functional assay determines the ability of an inhibitor to block the IFN-induced antiviral state in cells.

Materials:

-

Virus-permissive cell line (e.g., A549, Vero)

-

A lytic virus sensitive to Type I IFN (e.g., Encephalomyocarditis virus (EMCV), Vesicular Stomatitis Virus (VSV))[18]

-

Recombinant human IFN-α or IFN-β

-

Test inhibitor compounds

-

Cell viability stain (e.g., Crystal Violet)

-

96-well flat-bottom plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer overnight.

-

Compound and IFN Treatment: Remove the culture medium. Add medium containing a constant, protective concentration of IFN-α along with serial dilutions of the test inhibitor. Incubate for 24 hours to allow for the establishment of an antiviral state.[5]

-

Viral Infection: Remove the medium and infect the cells with a pre-titered amount of virus that causes complete cell lysis (100 TCID50) in control wells within 48-72 hours.

-

Incubation: Incubate the plate at 37°C until 90-100% of the cells in the virus-only control wells show cytopathic effects.

-

Staining: Gently wash the plate with PBS. Stain the remaining viable cells with 0.5% Crystal Violet solution for 10-15 minutes.

-

Quantification: Wash the plate to remove excess stain and allow it to dry. Solubilize the stain with methanol or a suitable solvent and read the absorbance at 570 nm.

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell protection relative to the IFN-treated, uninfected control. Determine the EC50 of the inhibitor.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. HIV blocks Type I IFN signaling through disruption of STAT1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blocking type I interferon signaling enhances T cell recovery and reduces HIV-1 reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel high-throughput cell-based method for integrated quantification of type I interferons and in vitro screening of immunostimulatory RNA drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: IFN alpha-IFNAR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of IFN alpha-IFNAR-IN-1 hydrochloride, a nonpeptidic, low-molecular-weight inhibitor of the interaction between Interferon-alpha (IFN-α) and its receptor, IFNAR.[1][2][3][4]

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the protein-protein interaction between IFN-α and the IFN-α receptor (IFNAR).[1][5] This blockade prevents the initiation of the downstream signaling cascade typically triggered by IFN-α binding, which is a key component of the innate immune response to viral infections.[5][6] The inhibition of this pathway makes it a valuable tool for studying the roles of type I interferons in various physiological and pathological processes, including autoimmune diseases and viral infections.[5]

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol provides a general guideline for preparing a formulation of this compound suitable for in vivo experiments. The final concentration and vehicle composition may need to be optimized for your specific animal model and administration route.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Procedure:

This method involves the sequential addition of solvents to achieve a clear solution. The following is an example for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [7][8][9]

-

Prepare a concentrated stock in DMSO: First, dissolve the required amount of this compound in DMSO. For example, to make a final 1 mL working solution at 2.08 mg/mL, you could prepare a 20.8 mg/mL stock in DMSO. [9]2. Add PEG300: In a separate tube, add the required volume of PEG300 (e.g., 400 µL for a 1 mL final volume).

-

Combine DMSO stock and PEG300: Add the DMSO stock solution (e.g., 100 µL) to the PEG300 and mix thoroughly.

-

Add Tween-80: Add the required volume of Tween-80 (e.g., 50 µL) and mix until the solution is homogeneous.

-

Add Saline: Finally, add the required volume of saline (e.g., 450 µL) and mix well.

-

Final Check: Ensure the final solution is clear. If precipitation occurs, adjustments to the solvent ratios or the final concentration may be necessary.

-

Administration: It is recommended to prepare this working solution fresh on the day of use.

Note on In Vivo Formulations: Other vehicle compositions have also been reported, such as using corn oil or SBE-β-CD in saline. [7][8]The choice of vehicle will depend on the experimental requirements. Always perform small-scale formulation tests to ensure solubility and stability before preparing larger volumes for animal studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | IFNAR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. IFN-α/IFNAR-IN-1 hydrochloride|CAS 2070014-98-9 (free base: 844882-93-5)|DC Chemicals [dcchemicals.com]

- 6. Interferon-alpha (IFN-α) Assay Assay | Quanterix [quanterix.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: IFN alpha-IFNAR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

IFN alpha-IFNAR-IN-1 hydrochloride is a nonpeptidic, low-molecular-weight inhibitor that disrupts the protein-protein interaction between Interferon-alpha (IFN-α) and its cell surface receptor, the Interferon Alpha Receptor (IFNAR).[1][2][3][4] By directly binding to IFN-α, the inhibitor effectively blocks the initiation of the IFN-α signaling cascade, a critical pathway in the innate immune response to viral infections and in the pathophysiology of certain autoimmune diseases.[3][4][5] This compound serves as a valuable tool for investigating IFN-α biology, validating the therapeutic potential of IFNAR signaling blockade, and studying its role in various disease models. Its primary characterized activity is the inhibition of IFN-α production in response to viral and synthetic stimuli in plasmacytoid dendritic cells (pDCs).[1][6][7]

Mechanism of Action

Type I interferon signaling is initiated when IFN-α binds to the heterodimeric IFNAR complex, which is composed of IFNAR1 and IFNAR2 subunits.[8][9][10] This binding event brings the receptor-associated Janus kinases, JAK1 and Tyk2, into close proximity, leading to their trans-phosphorylation and activation.[8][11][12] The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[9][12] These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[9][13][14] Upon phosphorylation by the JAKs, STAT1 and STAT2 form a heterodimer, associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus.[9][11] In the nucleus, ISGF3 binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.[9][12]

This compound acts at the very first step of this cascade by preventing the binding of IFN-α to the IFNAR complex, thereby inhibiting all subsequent downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and solubility for this compound based on available data.

Table 1: In Vitro Activity and Binding Affinity

| Parameter | Value | Cell Type / Assay Condition | Reference |

| IC₅₀ | 2 - 8 µM | Inhibition of MVA-induced IFN-α response | [1][2][4][6][7] |

| K_d_ | 4 µM | Binding affinity to IFN-α | [5] |

| Effective Conc. | 18 µM | Used to inhibit IFN-α and IL-12 production induced by MVA, VSV, CpG 2216, and poly(I:C) in BM-pDCs over 24 hours. | [1][5][15] |

Table 2: Solubility Information

| Solvent | Concentration | Notes | Reference |

| DMSO | 30 - 125 mg/mL | Highly soluble. | [2][5][6][7][15] |

| Water | ~16 - 16.7 mg/mL | Sonication is recommended to aid dissolution. | [6][15] |

| DMF | 20 mg/mL | - | [5] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 3.16 mg of this compound (MW: 315.86 g/mol ) in 1 mL of sterile, high-quality DMSO.[7][15] Vortex briefly and/or use an ultrasonic bath to ensure complete dissolution.[15]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7][16]

-

Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[15][16][17] When ready to use, thaw an aliquot and dilute to the final working concentration in the appropriate cell culture medium.

Protocol 2: In Vitro Inhibition of Virus-Induced IFN-α Production

This protocol describes a method to assess the inhibitory effect of the compound on IFN-α secretion from murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) following viral stimulation.[1][5]

Materials:

-

Murine BM-pDCs

-

Complete RPMI 1640 medium

-

This compound stock solution (10 mM in DMSO)

-

Stimulating agent: Modified Vaccinia virus Ankara (MVA), Vesicular Stomatitis Virus (VSV), or CpG 2216

-

96-well cell culture plates

-

Mouse IFN-α ELISA kit

Methodology:

-

Cell Seeding: Seed BM-pDCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test for IC₅₀ determination would be from 0.1 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Pre-treatment: Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C.

-

Stimulation: Add 50 µL of the stimulating agent (e.g., MVA at a pre-determined MOI) to each well. Also include an unstimulated control group. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1][15]

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

-

Quantification: Measure the concentration of IFN-α in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.

-

Data Analysis: Plot the IFN-α concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 3: Analysis of IFNAR Signaling Inhibition by Western Blot

This protocol assesses the inhibitor's ability to block IFN-α-induced phosphorylation of STAT1, a key downstream event in the signaling pathway.

Materials:

-

A cell line responsive to human IFN-α (e.g., HeLa, A549)

-

Complete DMEM or appropriate culture medium

-

Recombinant human IFN-α

-

This compound stock solution

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Methodology:

-

Cell Seeding: Seed cells in 6-well plates and grow until they reach 80-90% confluency.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

-

Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., at 1x, 2x, and 5x the IC₅₀, such as 10, 20, 40 µM) or vehicle control (DMSO) for 1-2 hours.

-

IFN-α Stimulation: Stimulate the cells by adding recombinant human IFN-α to a final concentration of 1000 IU/mL for 15-30 minutes. Include a non-stimulated control well.

-

Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.

-

-

Analysis: Compare the levels of phosphorylated STAT1 in the inhibitor-treated samples to the IFN-α stimulated control. A reduction in the p-STAT1 signal indicates successful inhibition of the IFNAR signaling pathway.

In Vivo Applications

Example In Vivo Formulations (for reference only): [15][18]

-

Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

-

Formulation 2: 10% DMSO, 90% corn oil.

These formulations aim to achieve a clear solution with a solubility of at least 2.08 mg/mL (6.59 mM).[15][18] The final preparation method involves adding each solvent sequentially with thorough mixing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. IFN-α/IFNAR-IN-1 hydrochloride|CAS 2070014-98-9 (free base: 844882-93-5)|DC Chemicals [dcchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | IFNAR | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]

- 10. Interferon-alpha (IFN-α) Assay Assay | Quanterix [quanterix.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorylated interferon-alpha receptor 1 subunit (IFNaR1) acts as a docking site for the latent form of the 113 kDa STAT2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylated interferon-alpha receptor 1 subunit (IFNaR1) acts as a docking site for the latent form of the 113 kDa STAT2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biopioneer.com.tw [biopioneer.com.tw]

- 16. glpbio.com [glpbio.com]

- 17. IFN-α/IFNAR-IN-1 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Utilizing IFN alpha-IFNAR-IN-1 in Modified Vaccinia virus Ankara (MVA) Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified Vaccinia virus Ankara (MVA) is a highly attenuated, replication-deficient strain of vaccinia virus that serves as a potent vaccine vector against various infectious diseases and cancer. A key aspect of MVA's immunogenicity is its ability to induce a robust type I interferon (IFN) response, primarily through the cGAS/STING cytosolic DNA sensing pathway. This response, while crucial for initiating an antiviral state, can also influence the dynamics of viral replication and the subsequent adaptive immune response. IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight inhibitor that specifically disrupts the interaction between IFN-α and its receptor, IFNAR. This allows for the precise investigation of the role of the IFN-α signaling axis in MVA infection models. These application notes provide detailed protocols for utilizing IFN alpha-IFNAR-IN-1 to study its impact on MVA-induced immune responses and potentially on viral gene expression and replication.

Mechanism of Action

IFN alpha-IFNAR-IN-1 is a small molecule inhibitor that prevents the binding of type I interferons, specifically IFN-α, to the IFNAR1 subunit of the type I interferon receptor. This blockade inhibits the subsequent activation of the JAK-STAT signaling pathway, preventing the transcription of interferon-stimulated genes (ISGs) that are critical for establishing an antiviral state. In the context of MVA infection, this inhibitor can be used to dissect the specific contributions of the IFN-α feedback loop to the overall immune response and its effect on the virus.

Data Presentation

While direct quantitative data on the effect of IFN alpha-IFNAR-IN-1 on MVA viral titers is not extensively available in the public domain, the following table illustrates the expected outcomes based on its known mechanism of action. Researchers using the provided protocols would generate data to populate such a table.

| Treatment Group | IFN-α Concentration (pg/mL) | MVA Viral Titer (PFU/mL) | Cell Viability (%) |

| Mock Infected | Below Limit of Detection | 0 | 100 |

| MVA Infected (Vehicle Control) | e.g., 800 ± 75 | e.g., 5 x 10^5 ± 1.2 x 10^5 | e.g., 85 ± 5 |

| MVA Infected + IFN alpha-IFNAR-IN-1 (2 µM) | e.g., 450 ± 50 | Expected to be similar or slightly higher | e.g., 88 ± 4 |